molecular formula C17H17F2NO4S B2648914 Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate CAS No. 866010-16-4

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate

Cat. No. B2648914
CAS RN: 866010-16-4
M. Wt: 369.38
InChI Key: SQLYVAVMNOYUBQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C17H17F2NO4S . It is a complex organic compound that contains several functional groups, including an ester group (benzenecarboxylate), an amine group (amino), a sulfonyl group (methylsulfonyl), and a benzyl group (3,4-difluorobenzyl).


Molecular Structure Analysis

The molecular weight of this compound is 369.3829864 . The structure includes a benzene ring, which is part of the benzenecarboxylate and 3,4-difluorobenzyl groups. The compound also contains a sulfonyl group attached to a methyl group and an amino group .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, showcasing the compound's role in developing potential proteinase inhibitors (Angelastro et al., 1992). The direct alkenylation of C(sp3)–H bonds employing photo-irradiation conditions highlights a metal-free reaction method for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds (Amaoka et al., 2014).

Catalytic Activity

Novel catalytic systems using ionic liquid and FeCl3 demonstrated efficient condensation of benzene-1,2-diamine with aromatic aldehydes at room temperature, leading to high yields of benzimidazole derivatives (Khazaei et al., 2011).

Material Science Applications

Anion-Exchange Membranes

Anion-exchange membranes containing benzyl-quaternary ammonium groups synthesized by radiation-grafting onto poly(ethylene-co-tetrafluoroethylene) films were reported. These membranes showed higher stabilities and ion-exchange capacities, beneficial for alkaline polymer electrolyte fuel cells (Ponce-González et al., 2016).

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate demonstrated antimicrobial activity, synthesized by Knoevenagel condensation. Its molecular structure was confirmed through various spectroscopic methods (Kariyappa et al., 2016).

Oxidation and Degradation

Heat-activated persulfate oxidation was evaluated for the degradation of parabens, highlighting the potential of this system in treating paraben-containing water samples. This study suggests efficient application possibilities in environmental remediation (Chen et al., 2017).

properties

IUPAC Name

ethyl 2-[(3,4-difluorophenyl)methyl-methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c1-3-24-17(21)13-6-4-5-7-16(13)20(25(2,22)23)11-12-8-9-14(18)15(19)10-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLYVAVMNOYUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(CC2=CC(=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate

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